molecular formula C20H18FNO3S2 B2423931 2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide CAS No. 896343-14-9

2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide

Cat. No.: B2423931
CAS No.: 896343-14-9
M. Wt: 403.49
InChI Key: XGSMZTLHVKBVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a thiophene ring, and a tosyl group attached to an ethyl chain, which is further connected to a benzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tosylated Intermediate: The reaction begins with the tosylation of an appropriate ethylamine derivative using tosyl chloride in the presence of a base such as pyridine.

    Introduction of the Thiophene Ring: The tosylated intermediate is then reacted with a thiophene derivative under suitable conditions to introduce the thiophene ring.

    Fluorination: The resulting compound is subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

    Formation of the Benzamide Moiety: Finally, the fluorinated intermediate is reacted with benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LAH) to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
  • 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Uniqueness

2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of the fluorine atom, thiophene ring, and tosyl group provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S2/c1-14-8-10-15(11-9-14)27(24,25)19(18-7-4-12-26-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSMZTLHVKBVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.